2-Bromo-1,3-diiodo-5-nitrobenzene
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Overview
Description
2-Bromo-1,3-diiodo-5-nitrobenzene is an organic compound with the molecular formula C6H2BrI2NO2 It is a derivative of benzene, characterized by the presence of bromine, iodine, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1,3-diiodo-5-nitrobenzene typically involves multi-step reactions starting from benzene derivatives. One common method includes the nitration of bromobenzene to introduce the nitro group, followed by iodination to add the iodine atoms at specific positions on the benzene ring. The reaction conditions often involve the use of strong acids like sulfuric acid and nitric acid for nitration, and iodine with a suitable oxidizing agent for iodination .
Industrial Production Methods
Industrial production of this compound may follow similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1,3-diiodo-5-nitrobenzene can undergo various types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The compound can participate in EAS reactions due to the presence of electron-withdrawing groups (nitro, bromine, and iodine) that influence the reactivity of the benzene ring.
Substitution: The bromine and iodine atoms can be substituted by other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Nitration: Sulfuric acid and nitric acid.
Iodination: Iodine and an oxidizing agent.
Reduction: Tin and hydrochloric acid.
Substitution: Nucleophiles like amines or thiols.
Major Products Formed
Reduction of Nitro Group: Formation of 2-Bromo-1,3-diiodo-5-aminobenzene.
Substitution Reactions: Formation of various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
2-Bromo-1,3-diiodo-5-nitrobenzene has several applications in scientific research:
Biology: Potential use in the study of biological systems due to its ability to interact with biomolecules.
Medicine: Investigated for its potential pharmacological properties and as a building block in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-1,3-diiodo-5-nitrobenzene in chemical reactions involves the interaction of its functional groups with various reagents. The nitro group, being an electron-withdrawing group, makes the benzene ring more susceptible to nucleophilic attack.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dibromo-5-nitrobenzene
- 1,2,3-Triiodo-5-nitrobenzene
- 1-Chloro-2-iodo-5-nitrobenzene
- 1-Bromo-4-nitrobenzene
Uniqueness
2-Bromo-1,3-diiodo-5-nitrobenzene is unique due to the specific arrangement of bromine, iodine, and nitro groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity patterns, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
6311-50-8 |
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Molecular Formula |
C6H2BrI2NO2 |
Molecular Weight |
453.80 g/mol |
IUPAC Name |
2-bromo-1,3-diiodo-5-nitrobenzene |
InChI |
InChI=1S/C6H2BrI2NO2/c7-6-4(8)1-3(10(11)12)2-5(6)9/h1-2H |
InChI Key |
TUNTVWMBCNWDQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1I)Br)I)[N+](=O)[O-] |
Origin of Product |
United States |
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